molecular formula C8H7F2NO B13312878 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13312878
M. Wt: 171.14 g/mol
InChI Key: WFBUASGHSSOTLV-UHFFFAOYSA-N
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Description

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two fluorine atoms at the 4 and 6 positions, a dihydro-benzofuran ring, and an amine group at the 3 position. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally starts with the preparation of a suitable boronic acid derivative, followed by coupling with a halogenated benzofuran precursor under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Key factors in industrial production include the selection of appropriate solvents, catalysts, and reaction temperatures to maximize output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of fluorine atoms, which can enhance its stability, lipophilicity, and ability to interact with biological targets. These properties make it a valuable compound in the development of new drugs and materials .

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7F2NO/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,6H,3,11H2

InChI Key

WFBUASGHSSOTLV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2F)F)N

Origin of Product

United States

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